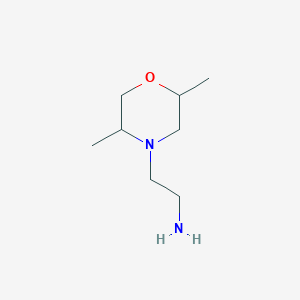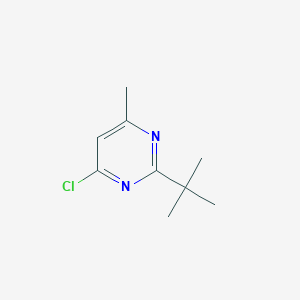![molecular formula C10H10FN3 B1438911 N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1156177-23-9](/img/structure/B1438911.png)
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine
Overview
Description
“N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C10H10FN3. It has a molecular weight of 191.21 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a solid at room temperature . It has a molecular weight of 191.21 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Bioactivity : N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine and its derivatives are synthesized and characterized for their bioactive properties. For instance, a study focused on synthesizing pyrazole derivatives, exploring their structural characteristics using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and single crystal X-ray crystallography. These compounds were investigated for their biological activity against breast cancer and microbes (Titi et al., 2020).
Crystal Structure Analysis : The structural analysis of related compounds, such as 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been performed using crystallography. These analyses provide insights into the molecular configurations and potential interactions relevant to the N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine structure (Abdel-Wahab et al., 2013).
Chemical Properties and Reactivity
Reductive Cyclization Process : A study on the reductive cyclization of pyrazole derivatives, including those similar to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, revealed the impact of intramolecular hydrogen bonding on their reactivity. This provides a deeper understanding of the chemical behavior of such compounds (Szlachcic et al., 2020).
Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research highlights the potential application of pyrazole derivatives in corrosion inhibition (Chetouani et al., 2005).
Biological Activity
Antiproliferative Activity : Pyranocarbazoles, closely related to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates the potential therapeutic applications of such compounds (Padmaja et al., 2018).
Antipsychotic Potential : A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in structure to N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine, showed antipsychotic-like properties in animal tests. These compounds did not interact with dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).
Safety And Hazards
This compound is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves and clothing, and working in a well-ventilated area .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)5-12-9-6-13-14-7-9/h1-4,6-7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSIYANAENEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
CAS RN |
1156177-23-9 | |
| Record name | N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)





![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)
![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)